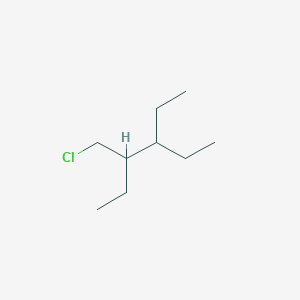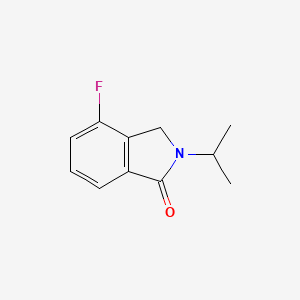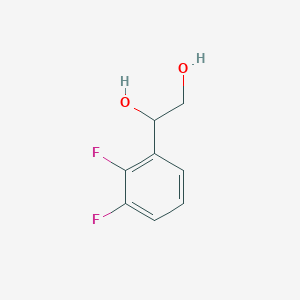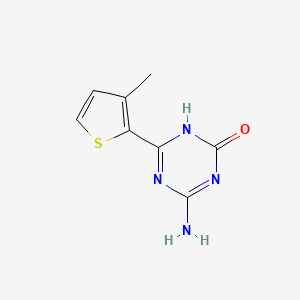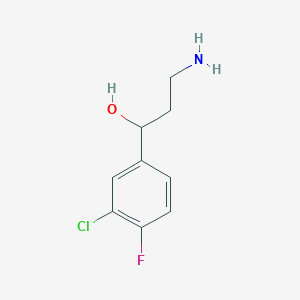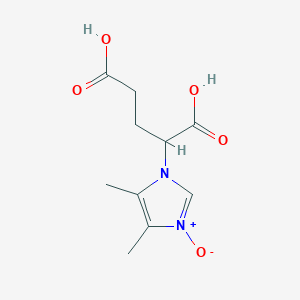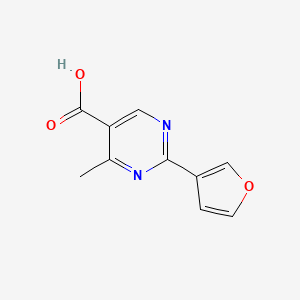
2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features both furan and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of furan derivatives with pyrimidine precursors under acidic or basic conditions. For instance, the reaction of 3-furancarboxylic acid with 4-methylpyrimidine in the presence of a dehydrating agent can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrimidine moiety.
4-Methylpyrimidine-5-carboxylic acid: Contains the pyrimidine ring but lacks the furan moiety.
2,5-Furandicarboxylic acid: Another furan derivative with different functional groups.
Uniqueness
2-(Furan-3-yl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of furan and pyrimidine rings in its structure. This dual-ring system provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(furan-3-yl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)4-11-9(12-6)7-2-3-15-5-7/h2-5H,1H3,(H,13,14) |
Clave InChI |
LBCMPRQXRWDNTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)O)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


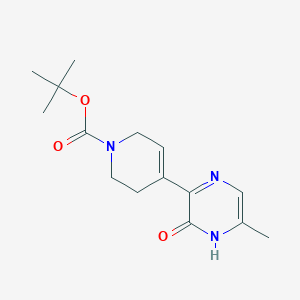
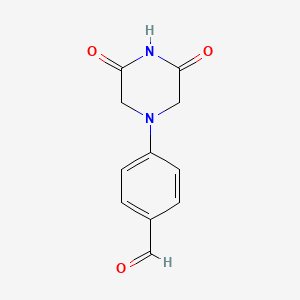
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)
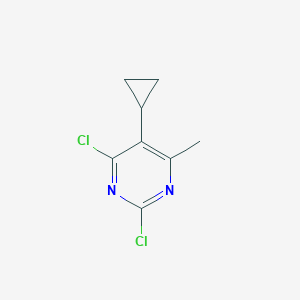
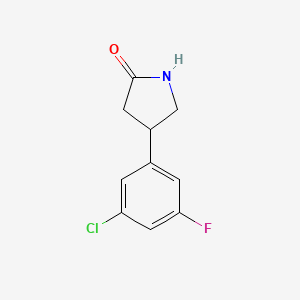

![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)
